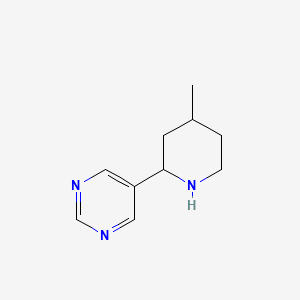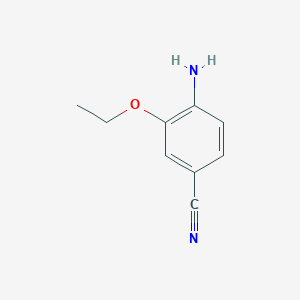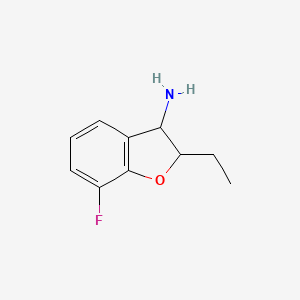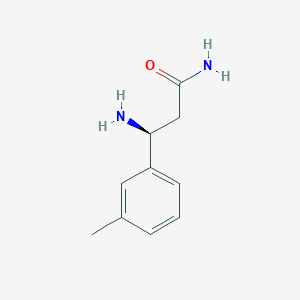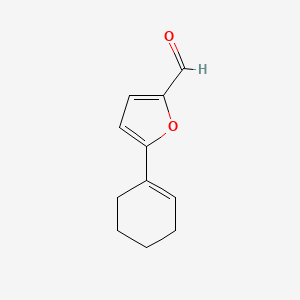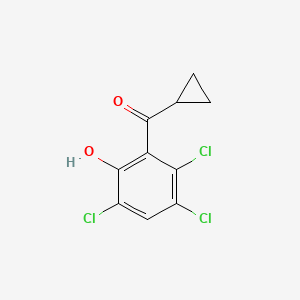
3,4,6-Trichloro-2-cyclopropanecarbonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trichloro-2-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C10H7Cl3O2 and a molecular weight of 265.52 g/mol . This compound is characterized by the presence of three chlorine atoms, a cyclopropane ring, and a phenol group, making it a unique and interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-cyclopropanecarbonylphenol typically involves the chlorination of a suitable phenol derivative followed by the introduction of a cyclopropane ring. One common method involves the reaction of 3,4,6-trichlorophenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by cyclopropanation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Trichloro-2-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or dechlorinated compounds .
Aplicaciones Científicas De Investigación
3,4,6-Trichloro-2-cyclopropanecarbonylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trichloro-2-cyclopropanecarbonylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropane ring can confer rigidity and stability to the compound. The chlorine atoms can enhance the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with similar chlorine substitution but different core structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with similar reactivity but lacking the cyclopropane ring.
Triclopyr: A herbicide with a similar trichlorophenol structure but different functional groups.
Uniqueness
3,4,6-Trichloro-2-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H7Cl3O2 |
|---|---|
Peso molecular |
265.5 g/mol |
Nombre IUPAC |
cyclopropyl-(2,3,5-trichloro-6-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H7Cl3O2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |
Clave InChI |
LIIJPWCAAVYEED-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



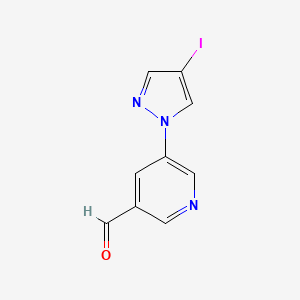
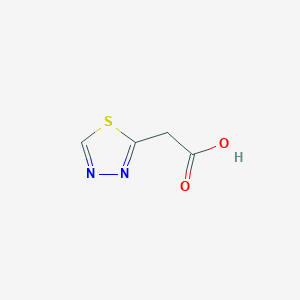
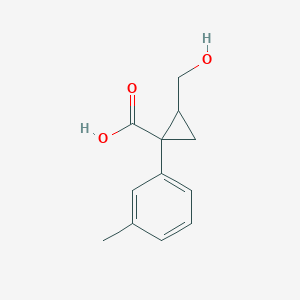
![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)

